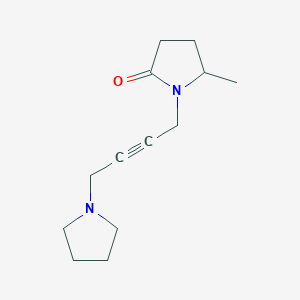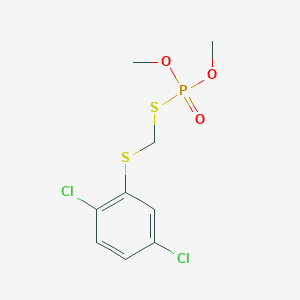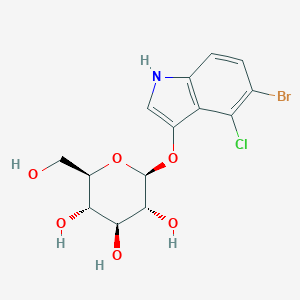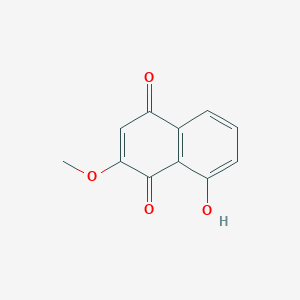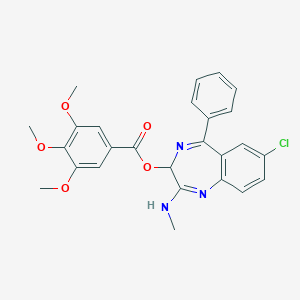
7-Chloro-2-methylamino-3-(3,4,5-trimethoxybenzoyloxy)-5-phenyl-3H-1,4-benzodiazepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Chloro-2-methylamino-3-(3,4,5-trimethoxybenzoyloxy)-5-phenyl-3H-1,4-benzodiazepine is a chemical compound that belongs to the benzodiazepine family. It is a potent and selective agonist for the GABAA receptor and is commonly used in scientific research for its anxiolytic and sedative effects.
Mechanism Of Action
7-Chloro-2-methylamino-3-(3,4,5-trimethoxybenzoyloxy)-5-phenyl-3H-1,4-benzodiazepine acts as a positive allosteric modulator of the GABAA receptor. It enhances the binding of GABA to the receptor, which leads to an increase in the opening of chloride ion channels and hyperpolarization of the neuron. This results in a decrease in neuronal excitability and anxiolytic and sedative effects.
Biochemical And Physiological Effects
The anxiolytic and sedative effects of 7-Chloro-2-methylamino-3-(3,4,5-trimethoxybenzoyloxy)-5-phenyl-3H-1,4-benzodiazepine are due to its ability to enhance the binding of GABA to the GABAA receptor. This results in a decrease in neuronal excitability and an increase in the opening of chloride ion channels, leading to hyperpolarization of the neuron. The compound also has anticonvulsant and muscle-relaxant properties.
Advantages And Limitations For Lab Experiments
One advantage of using 7-Chloro-2-methylamino-3-(3,4,5-trimethoxybenzoyloxy)-5-phenyl-3H-1,4-benzodiazepine in lab experiments is its high potency and selectivity for the GABAA receptor. This allows for precise and controlled studies of the receptor and its effects on behavior. However, one limitation is that the compound has a short half-life and requires frequent dosing in animal studies.
Future Directions
There are many future directions for the use of 7-Chloro-2-methylamino-3-(3,4,5-trimethoxybenzoyloxy)-5-phenyl-3H-1,4-benzodiazepine in scientific research. One area of interest is in the development of novel anxiolytic and sedative drugs that target the GABAA receptor. Another area of interest is in the study of the central nervous system and its effects on behavior. Additionally, the compound could be used in studies of drug addiction and withdrawal, as benzodiazepines are commonly abused and can lead to dependence and withdrawal symptoms.
Synthesis Methods
The synthesis of 7-Chloro-2-methylamino-3-(3,4,5-trimethoxybenzoyloxy)-5-phenyl-3H-1,4-benzodiazepine involves the reaction of 7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one with N-methyl-N-(3,4,5-trimethoxybenzoyl)glycinate in the presence of a base. The reaction is carried out under reflux conditions and the product is obtained in high yield and purity.
Scientific Research Applications
7-Chloro-2-methylamino-3-(3,4,5-trimethoxybenzoyloxy)-5-phenyl-3H-1,4-benzodiazepine is commonly used in scientific research for its anxiolytic and sedative effects. It is used to study the GABAA receptor, which is the target of many drugs used to treat anxiety and insomnia. The compound is also used in studies of the central nervous system and its effects on behavior.
properties
CAS RN |
18035-93-3 |
|---|---|
Product Name |
7-Chloro-2-methylamino-3-(3,4,5-trimethoxybenzoyloxy)-5-phenyl-3H-1,4-benzodiazepine |
Molecular Formula |
C26H24ClN3O5 |
Molecular Weight |
493.9 g/mol |
IUPAC Name |
(7-chloro-2-methylimino-5-phenyl-1,3-dihydro-1,4-benzodiazepin-3-yl) 3,4,5-trimethoxybenzoate |
InChI |
InChI=1S/C26H24ClN3O5/c1-28-24-25(35-26(31)16-12-20(32-2)23(34-4)21(13-16)33-3)30-22(15-8-6-5-7-9-15)18-14-17(27)10-11-19(18)29-24/h5-14,25H,1-4H3,(H,28,29) |
InChI Key |
SWMWJOLPVCXUHB-UHFFFAOYSA-N |
Isomeric SMILES |
CNC1=NC2=C(C=C(C=C2)Cl)C(=NC1OC(=O)C3=CC(=C(C(=C3)OC)OC)OC)C4=CC=CC=C4 |
SMILES |
CN=C1C(N=C(C2=C(N1)C=CC(=C2)Cl)C3=CC=CC=C3)OC(=O)C4=CC(=C(C(=C4)OC)OC)OC |
Canonical SMILES |
CNC1=NC2=C(C=C(C=C2)Cl)C(=NC1OC(=O)C3=CC(=C(C(=C3)OC)OC)OC)C4=CC=CC=C4 |
synonyms |
7-Chloro-2-(methylamino)-5-phenyl-3H-1,4-benzodiazepin-3-yl=3,4,5-trimethoxybenzoate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



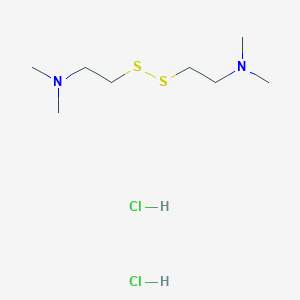

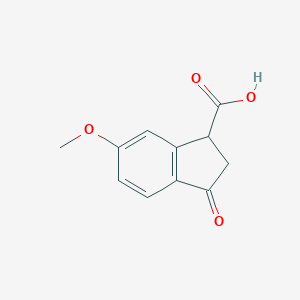
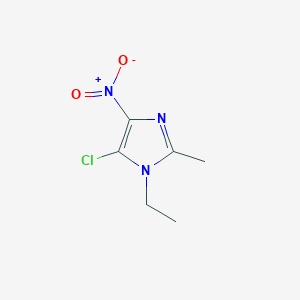
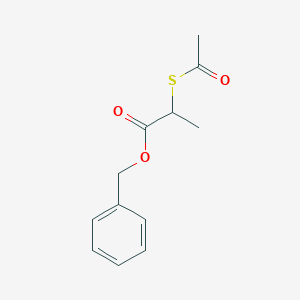
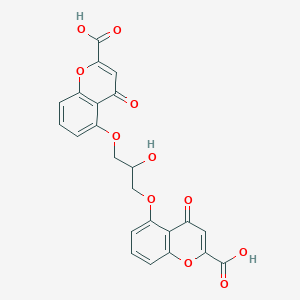

![6-Chloro-3-nitroimidazo[1,2-b]pyridazine](/img/structure/B99622.png)
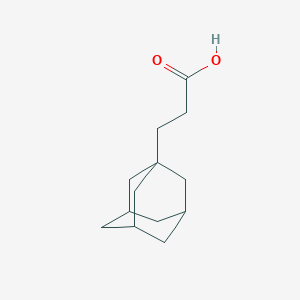
![Ethanesulfonic acid, 2-[methyl(1-oxotetradecyl)amino]-, sodium salt](/img/structure/B99626.png)
